molecular formula C12H17N B8599667 5-Aminoethyl-6-methylindan

5-Aminoethyl-6-methylindan

Cat. No.: B8599667
M. Wt: 175.27 g/mol
InChI Key: YNEYTHROLOCCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminoethyl-6-methylindan is a synthetic aminoindane derivative characterized by an aminoethyl (-NH-CH2-CH3) substitution at the 5-position and a methyl (-CH3) group at the 6-position of the indane ring. These compounds are often investigated for their psychoactive properties, acting primarily as serotonin receptor agonists or monoamine releasers .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2-(6-methyl-2,3-dihydro-1H-inden-5-yl)ethanamine

InChI

InChI=1S/C12H17N/c1-9-7-11-3-2-4-12(11)8-10(9)5-6-13/h7-8H,2-6,13H2,1H3

InChI Key

YNEYTHROLOCCMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2)C=C1CCN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The pharmacological and toxicological profiles of aminoindanes are highly dependent on substituent groups. Below is a comparative analysis of key aminoindanes:

Compound Substituents Key Structural Features Pharmacological Profile Toxicity Concerns Legal Status
5-Aminoethyl-6-methylindan 5-NH-CH2-CH3, 6-CH3 Ethylamine side chain enhances lipophilicity Presumed serotonin modulation (inferred) Limited data; potential CNS stimulation Unregulated in most regions
MDAI (5,6-Methylenedioxy-2-aminoindane) 5,6-O-CH2-O, 2-NH2 Methylenedioxy ring mimics MDMA Serotonin receptor agonist; entactogen Hyperthermia, serotonin syndrome Banned in multiple countries
5-IAI (5-Iodo-2-aminoindane) 5-I, 2-NH2 Iodo substitution increases molecular weight Non-neurotoxic; dopamine/norepinephrine release Lower neurotoxicity vs. amphetamines Research chemical; controlled
MMAI (5-Methoxy-6-methyl-2-aminoindane) 5-OCH3, 6-CH3, 2-NH2 Methoxy and methyl groups enhance stability MDMA-like psychoactive effects Lethal in high doses (animal studies) Variably regulated
2-AI (2-Aminoindane) 2-NH2 Simplest aminoindane; no additional groups Mild stimulant; weak receptor affinity Low acute toxicity Often unregulated

Pharmacological Differences

  • Receptor Affinity: MDAI and MMAI exhibit strong affinity for serotonin (5-HT) receptors, mimicking MDMA’s effects but with reduced neurotoxicity . 5-IAI lacks serotonergic activity, instead promoting dopamine/norepinephrine release, akin to p-iodoamphetamine but without neurotoxic metabolites .
  • Metabolic Stability: Methoxy (MMAI) and methylenedioxy (MDAI) groups slow metabolic degradation, prolonging effects. The ethyl group in this compound could similarly delay hepatic clearance.

Legal and Regulatory Status

  • MMAI and this compound remain unregulated in many jurisdictions, though MMAI has faced sporadic bans .

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